REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10]([CH3:17])=[CH:11][C:12](=[O:16])[O:13]2)=[CH:8][CH:7]=1>C1(C)C=CC=CC=1.O1CCOCC1>[N:5]([C:6]1[CH:15]=[C:14]2[C:9]([C:10]([CH3:17])=[CH:11][C:12](=[O:16])[O:13]2)=[CH:8][CH:7]=1)=[C:1]=[O:2]
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2C(=CC(OC2=C1)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200-mL three-neck flask fitted with a dry ice condenser and magnetic stirrer
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Type
|
CUSTOM
|
Details
|
a white solid precipitated
|
Type
|
ADDITION
|
Details
|
An additional 20% phosgene in toluene solution (7.0 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated for an additional 5 h, at which time the solution
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Excess phosgene and traces of HCl was removed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen gas through the solution
|
Type
|
FILTRATION
|
Details
|
The cloudy solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove unreacted 7-amino-4-methyl-2H-chromen-2-one
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C1=CC=C2C(=CC(OC2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |